molecular formula C₁₀H₁₈O₂ B106663 2-[(2R,5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol CAS No. 34995-77-2

2-[(2R,5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol

Cat. No. B106663
CAS RN: 34995-77-2
M. Wt: 170.25 g/mol
InChI Key: BRHDDEIRQPDPMG-SCZZXKLOSA-N
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Description

The compound “2-[(2R,5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol” is also known as (2R,5S)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran . It has a molecular weight of 152.2334 . The IUPAC Standard InChI is InChI=1S/C10H16O/c1-5-10(4)7-6-9(11-10)8(2)3/h5,9H,1-2,6-7H2,3-4H3 .


Molecular Structure Analysis

The chemical structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The compound is a colorless to white to yellow solid or semi-solid or liquid .

Scientific Research Applications

Asymmetric Synthesis in Organic Chemistry

A study by Meilert, Pettit, and Vogel (2004) highlighted the use of compounds related to 2-[(2R,5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol in asymmetric synthesis, particularly in the creation of spiroketals. These compounds were found to be potentially effective in inhibiting cancer cell growth in certain types of leukemia and human cancer cell lines (Meilert, Pettit, & Vogel, 2004).

Catalysis and Renewable Materials

Deutsch, Martin, and Lieske (2007) investigated the acid-catalyzed condensation of glycerol (a chemical from renewable materials) with aldehydes and ketones to form compounds similar to 2-[(2R,5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol. This study highlights the potential of these compounds as novel platform chemicals, particularly in sustainable chemistry applications (Deutsch, Martin, & Lieske, 2007).

Synthesis and Base-Catalyzed Transformations

Dmitrieva, Nikitina, Albanov, and Nedolya (2005) explored the synthesis and base-catalyzed transformations of vinyl ethers containing similar structures. Their research provided insights into the formation of various derivatives, showcasing the compound's versatility in organic synthesis (Dmitrieva, Nikitina, Albanov, & Nedolya, 2005).

Pharmaceutical Research

In pharmaceutical research, Czeskis (1998) described the synthesis of a compound similar to 2-[(2R,5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol for use as a serotonin antagonist. This showcases the potential of these compounds in developing new pharmaceuticals (Czeskis, 1998).

Antioxidant Agents

Manfredini, Vertuani, Manfredi, Rossoni, Calviello, and Palozza (2000) investigated molecular combinations of antioxidants related to 2-[(2R,5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol. Their study revealed significant antioxidant effects, suggesting applications in therapeutic agents where free radical damage is involved (Manfredini, Vertuani, Manfredi, Rossoni, Calviello, & Palozza, 2000).

properties

IUPAC Name

2-[(2R,5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-5-10(4)7-6-8(12-10)9(2,3)11/h5,8,11H,1,6-7H2,2-4H3/t8-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHDDEIRQPDPMG-SCZZXKLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(O1)C(C)(C)O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@@H](O1)C(C)(C)O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60884808
Record name 2-Furanmethanol, 5-ethenyltetrahydro-.alpha.,.alpha.,5-trimethyl-, (2R,5R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60884808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Furanmethanol, 5-ethenyltetrahydro-alpha,alpha,5-trimethyl-, (2R,5R)-rel-

CAS RN

34995-77-2
Record name 2-Furanmethanol, 5-ethenyltetrahydro-.alpha.,.alpha.,5-trimethyl-, (2R,5R)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Furanmethanol, 5-ethenyltetrahydro-.alpha.,.alpha.,5-trimethyl-, (2R,5R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60884808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydro-α,α,5-trimethyl-5-vinylfuran-2-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.542
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Mentana, A Conte, MA Del Nobile, M Quinto… - LWT, 2019 - Elsevier
Volatile organic compounds (VOCs) in ready-to-cook tuna-burgers, prepared with and without a protective microbial strain (Lactobacillus paracasei) and in combination with modified …
Number of citations: 8 www.sciencedirect.com

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